molecular formula C22H27NO4 B1609507 (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate CAS No. 438239-26-0

(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate

Cat. No.: B1609507
CAS No.: 438239-26-0
M. Wt: 369.5 g/mol
InChI Key: CPEHAICNNOERSX-HNNXBMFYSA-N
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Description

(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate is a chemical compound with the molecular formula C23H27NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenyl group and a tert-butoxy group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate typically involves the reaction of fluorenylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate involves its ability to act as a protecting group for amines. The fluorenyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate lies in its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEHAICNNOERSX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426932
Record name (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438239-26-0
Record name (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
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(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
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(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
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(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Reactant of Route 6
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate

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